

# 5-(1H-pyrrol-1-yl)nicotinic acid CAS number and identifiers

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## Compound of Interest

Compound Name: 5-(1H-pyrrol-1-yl)nicotinic acid

Cat. No.: B188153

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## In-depth Technical Guide: 5-(1H-pyrrol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identifiers and Properties

**5-(1H-pyrrol-1-yl)nicotinic acid** is a heterocyclic compound incorporating both a pyridine and a pyrrole ring system. This unique structural motif makes it a compound of interest in medicinal chemistry and materials science. A comprehensive summary of its identifiers and key properties is provided below.

### Table 1: Compound Identifiers for 5-(1H-pyrrol-1-yl)nicotinic Acid

Identifier	Value
CAS Number	690632-31-6[1][2]
IUPAC Name	5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Other Names	5-(1-pyrrolyl)nicotinic acid; 5-pyrrol-1-yl-nicotinic acid; AKOS BBS-00001374; IFLAB-BB F1926-0019[2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> [2]
Molecular Weight	188.18 g/mol [2]
Canonical SMILES	C1=CC=C(N1)C2=CN=C(C=C2)C(=O)O
InChI Key	MBHJQDUXANKYCO-UHFFFAOYSA-N[2]

**Table 2: Physicochemical Properties of 5-(1H-pyrrol-1-yl)nicotinic Acid**

Property	Value	Notes
Boiling Point	412.7 ± 35.0 °C	Predicted
Density	1.28 ± 0.1 g/cm <sup>3</sup>	Predicted
pKa	3.00 ± 0.10	Predicted

Note: The physicochemical properties listed are predicted values and should be confirmed through experimental analysis.

**Table 3: Safety and Hazard Information**

Hazard Statement	GHS Classification
H302: Harmful if swallowed	Acute toxicity, Oral (Category 4)[2]
H315: Causes skin irritation	Skin irritation (Category 2)[2]
H319: Causes serious eye irritation	Serious eye irritation (Category 2)[2]
H335: May cause respiratory irritation	Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]

## Experimental Protocols

While a specific, published experimental protocol for the synthesis of **5-(1H-pyrrol-1-yl)nicotinic acid** is not readily available, a plausible and robust synthetic route can be designed based on the well-established Paal-Knorr pyrrole synthesis.[3][4][5][6] This method involves the reaction of a primary amine with a 1,4-dicarbonyl compound. In this proposed synthesis, 5-aminonicotinic acid serves as the primary amine and 2,5-dimethoxytetrahydrofuran acts as a stable precursor to succinaldehyde, the required 1,4-dicarbonyl compound.

## Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid via Paal-Knorr Reaction

Materials:

- 5-aminonicotinic acid
- 2,5-dimethoxytetrahydrofuran
- Glacial acetic acid
- Ethanol
- Deionized water
- Sodium bicarbonate (saturated solution)
- Brine

- Anhydrous magnesium sulfate

- Ethyl acetate

- Hexane

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Flash chromatography system

Procedure:

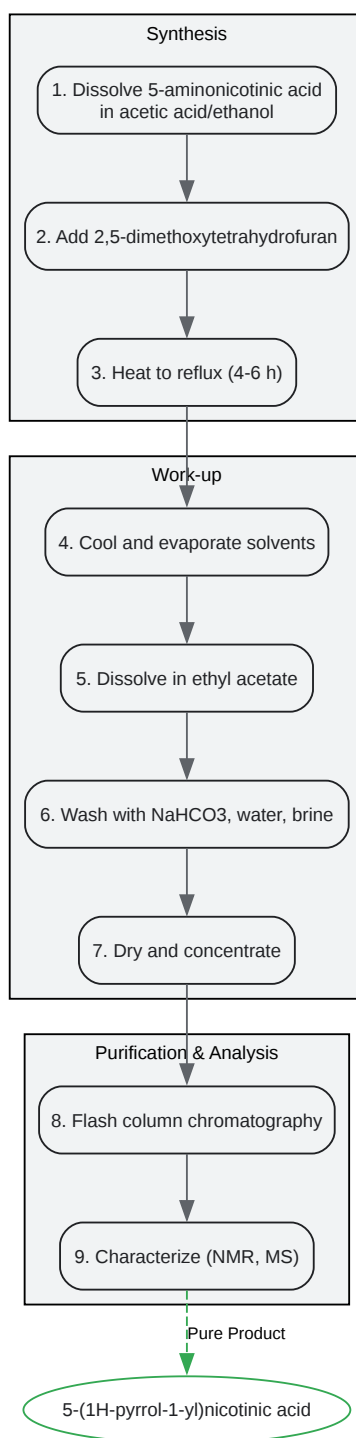
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminonicotinic acid (1.0 eq) in a mixture of glacial acetic acid and ethanol.
- **Addition of Reagents:** To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
- **Reaction:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the solvents under reduced pressure using a rotary evaporator.

- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **5-(1H-pyrrol-1-yl)nicotinic acid**.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and melting point analysis.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of **5-(1H-pyrrol-1-yl)nicotinic acid**.

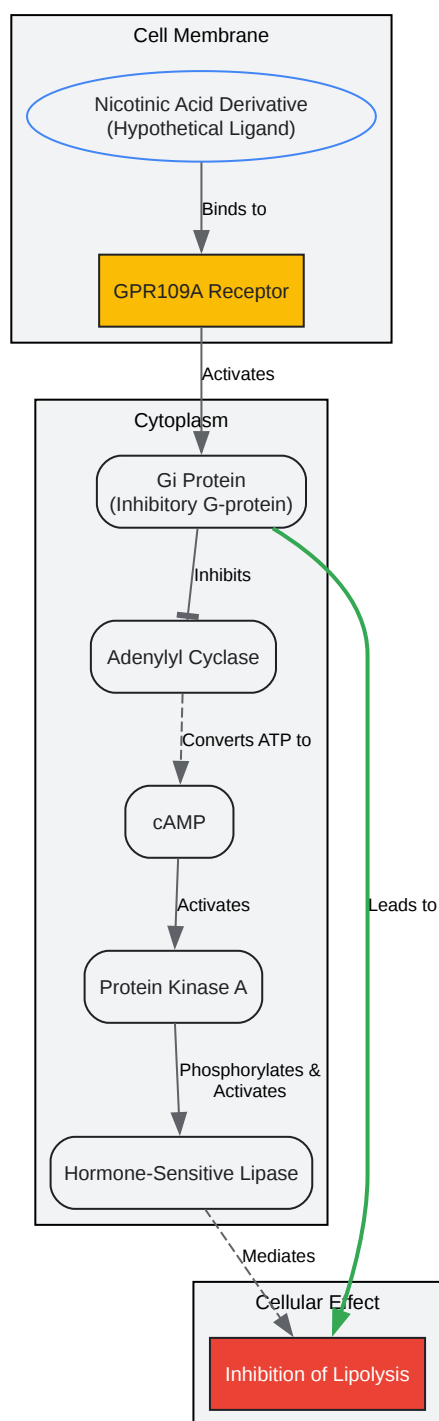


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Caption: Proposed experimental workflow for the synthesis of **5-(1H-pyrrol-1-yl)nicotinic acid**.

## Potential Signaling Pathway

While no specific signaling pathways involving **5-(1H-pyrrol-1-yl)nicotinic acid** have been elucidated, its structural similarity to nicotinic acid (niacin) suggests it may interact with related pathways. The diagram below illustrates a known signaling pathway for nicotinic acid, which serves as a hypothetical model for the potential biological activity of its pyrrole-substituted derivative.



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Caption: Hypothetical signaling pathway for **5-(1H-pyrrol-1-yl)nicotinic acid** based on known nicotinic acid pathways.

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## References

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